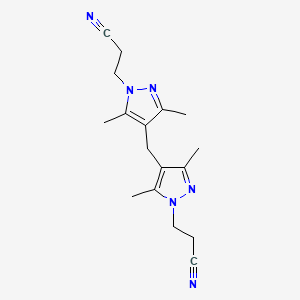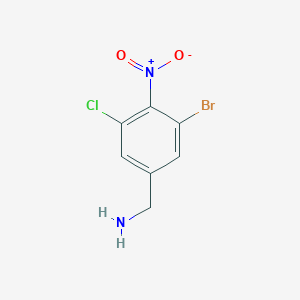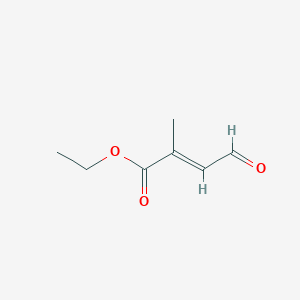![molecular formula C8H3BrF2S B12826414 7-Bromo-2,3-difluorobenzo[b]thiophene](/img/structure/B12826414.png)
7-Bromo-2,3-difluorobenzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,3-difluorobenzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzothiophene ring, which imparts unique chemical and physical properties. Benzothiophenes are known for their applications in various fields, including pharmaceuticals, materials science, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-difluorobenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of the benzothiophene ring through an aryne intermediate . Another method involves the use of palladium-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-2,3-difluorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as Pd(OAc)2, with appropriate ligands and bases.
Major Products Formed:
Substitution Reactions: Amino or thio-substituted benzothiophenes.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiols or thioethers.
Coupling Reactions: Various substituted benzothiophenes.
Aplicaciones Científicas De Investigación
7-Bromo-2,3-difluorobenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,3-difluorobenzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. In materials science, the compound’s electronic properties are influenced by the substituents on the benzothiophene ring, affecting its performance in electronic devices .
Comparación Con Compuestos Similares
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: Another difluorinated benzothiadiazole derivative used in organic electronics.
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde: A related compound with similar structural features and applications.
Uniqueness: 7-Bromo-2,3-difluorobenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not perform as effectively.
Propiedades
Fórmula molecular |
C8H3BrF2S |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
7-bromo-2,3-difluoro-1-benzothiophene |
InChI |
InChI=1S/C8H3BrF2S/c9-5-3-1-2-4-6(10)8(11)12-7(4)5/h1-3H |
Clave InChI |
SXXSDZDUUUPVFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)SC(=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



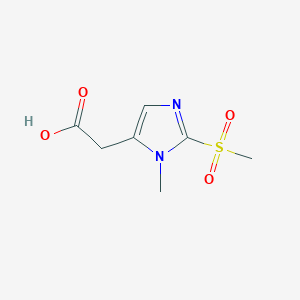
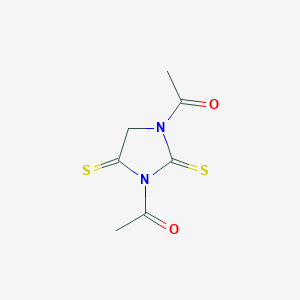
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
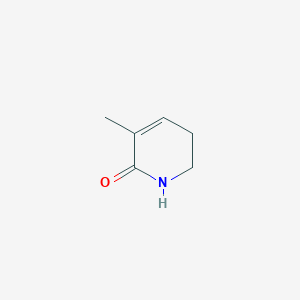
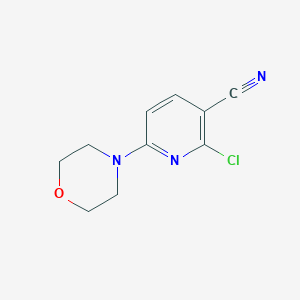
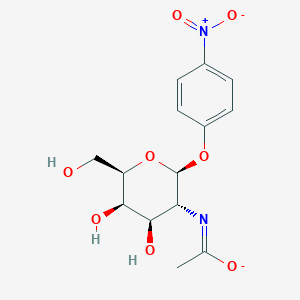

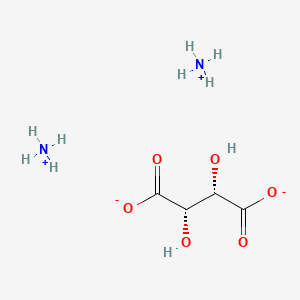
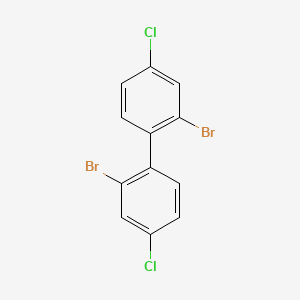
![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
